5-bromo-6-(trifluoromethyl)-1H-indazole
Description
5-Bromo-6-(trifluoromethyl)-1H-indazole is a halogenated indazole derivative characterized by a bicyclic aromatic structure consisting of a benzene ring fused to a pyrazole ring. Key substituents include a bromine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 6-position. This compound’s molecular formula is C₈H₄BrF₃N₂, with a molecular weight of 279.06 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom provides a reactive site for further functionalization, making it valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H4BrF3N2 |
|---|---|
Molecular Weight |
265.03 g/mol |
IUPAC Name |
5-bromo-6-(trifluoromethyl)-1H-indazole |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-1-4-3-13-14-7(4)2-5(6)8(10,11)12/h1-3H,(H,13,14) |
InChI Key |
PPBOONKASIFYDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-(trifluoromethyl)-1H-indazole typically involves the bromination and trifluoromethylation of an indazole precursor. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple protocols that ensure high yield and purity. Techniques such as regioselective trifluoromethoxylation and palladium-catalyzed cross-coupling reactions are often employed to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromine or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) and trifluoromethyl iodide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized indazole compounds .
Scientific Research Applications
5-Bromo-6-(trifluoromethyl)-1H-indazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 5-bromo-6-(trifluoromethyl)-1H-indazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Positional Isomers
a. 4-Bromo-6-methyl-5-(trifluoromethyl)-1H-indazole (CAS 2326524-89-2)
- Substituents : Bromine at 4-position, methyl at 6-position, trifluoromethyl at 5-position.
- Molecular formula : C₉H₆BrF₃N₂.
- Molecular weight : 279.06 g/mol.
- Physical properties : Density = 1.732 g/cm³; predicted boiling point = 333.6°C; pKa = 11.86 .
- The bromine’s position (4 vs. 5) alters electronic effects on the aromatic ring.
b. 7-Bromo-5-(trifluoromethyl)-1H-indazole (CAS 1100212-66-5)
- Substituents : Bromine at 7-position, trifluoromethyl at 5-position.
- Molecular formula : C₈H₄BrF₃N₂.
Functional Group Variations
a. 6-(Trifluoromethyl)-1H-indazol-5-amine (CAS 1000373-75-0)
- Substituents : Trifluoromethyl at 6-position, amine (-NH₂) at 5-position.
- Molecular formula : C₈H₆F₃N₃.
- Molecular weight : 201.15 g/mol.
- Key differences : The amine group at the 5-position introduces hydrogen-bonding capability, enhancing solubility in polar solvents but reducing lipophilicity compared to brominated analogs .
b. 6-Bromo-5-hydroxy-1-methyl-1H-indazole (CAS 1403767-19-0)
- Substituents : Bromine at 6-position, hydroxy (-OH) at 5-position, methyl at 1-position.
- Molecular formula : C₈H₇BrN₂O.
- Molecular weight : 227.06 g/mol.
- Key differences : The hydroxy group increases polarity and acidity (pKa ~9–10), making it more reactive in nucleophilic substitutions compared to trifluoromethyl-containing derivatives .
Substituent-Type Comparisons
Biological Activity
5-Bromo-6-(trifluoromethyl)-1H-indazole is a synthetic compound notable for its unique structural features, including a bromine atom at the 5-position and a trifluoromethyl group at the 6-position of the indazole ring. These substituents enhance its lipophilicity and biological activity, making it a compound of interest in medicinal chemistry and materials science. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
This compound has the following chemical formula:
- Molecular Formula : C8H4BrF3N2
- Molecular Weight : 267.03 g/mol
The presence of the trifluoromethyl group is particularly significant as it is known to enhance lipophilicity and biological activity, which can influence the compound's interactions within biological systems.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. The compound's structural characteristics may contribute to its ability to inhibit various cancer cell lines. For instance, related compounds have demonstrated potent inhibitory effects on fibroblast growth factor receptors (FGFR), which are critical in tumor proliferation. Specific IC50 values for similar indazole derivatives have been reported as follows:
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound A | FGFR1 | <4.1 |
| Compound B | FGFR2 | 2.0 ± 0.8 |
| Compound C | KG1 | 25.3 ± 4.6 |
| Compound D | SNU16 | 77.4 ± 6.2 |
These values indicate that modifications to the indazole structure can lead to significant variations in biological activity, suggesting that this compound may possess similar or enhanced antitumor properties .
The mechanisms through which indazole derivatives exert their biological effects often involve interactions with specific molecular targets within cells. For example, certain derivatives have been identified as potent inhibitors of enzymes such as IDO1, which plays a role in immune regulation and tumor growth:
- IDO1 Inhibition : The most effective indazole derivatives showed IC50 values ranging from 720 nM to 770 nM, indicating their potential as immunotherapeutic agents .
Structure-Activity Relationships (SAR)
The SAR studies conducted on indazole derivatives reveal that substituent groups at various positions significantly influence their biological activities. For instance, the introduction of different functional groups at the 4 and 6 positions has been shown to modulate enzymatic inhibition and cellular potency .
Key Findings from SAR Studies :
- The presence of halogen atoms (e.g., bromine, fluorine) enhances lipophilicity and biological activity.
- Functional groups such as methoxy or dichloro moieties can further optimize the inhibitory effects on specific targets.
Case Studies
Several case studies have documented the synthesis and evaluation of biological activities for compounds related to this compound:
- Anticancer Agents : A series of indazole derivatives were synthesized and tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth in preclinical models.
- Kinase Inhibitors : Research has indicated that certain derivatives act as potent inhibitors of pan-Pim kinases with IC50 values as low as 0.4 nM, showcasing their potential for targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
